Propylamine

Description

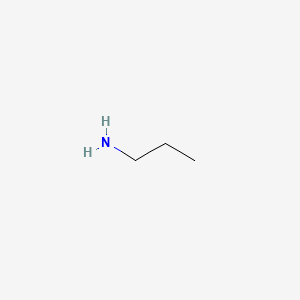

Propylamine is a member of the class of alkylamines that is propane substituted by an amino group at C-1. It is a conjugate base of a propan-1-aminium.

propylamine is a natural product found in Hippospongia communis, Peucedanum palustre, and other organisms with data available.

Propylamine is a metabolite found in the aging mouse brain.

Structure

3D Structure

Properties

IUPAC Name |

propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYKZJWCGVVSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N, Array | |

| Record name | PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1392 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58479-39-3 | |

| Record name | Propylamine polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58479-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6021878 | |

| Record name | Propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point -35 °F. Less dense than water and soluble in water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in chemical analysis and to make other chemicals., Liquid, Colorless liquid with a strong ammonia odor; [Merck Index], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow liquid; Aggressive ammonia aroma | |

| Record name | PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1392 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Aminopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Propylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1570/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

119.5 °F at 760 mmHg (USCG, 1999), 48-49 °C, 47.00 to 48.00 °C. @ 760.00 mm Hg, 48 °C | |

| Record name | PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1392 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Propylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-35 °F (USCG, 1999), BELOW -37 °C (OPEN CUP) | |

| Record name | PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1392 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol, acetone; soluble in benzene, chloroform; slightly soluble in carbon tetrachloride, In water, 1X10+6 mg/L at 25 °C, 1000 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol) | |

| Record name | PROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Propylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1570/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.7182 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.719 at 20 °C/20 °C, Relative density (water = 1): 0.7., 0.714-0.720 | |

| Record name | PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1392 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1570/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.0 (AIR= 1), Relative vapor density (air = 1): 2.0 | |

| Record name | PROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

310.0 [mmHg], 310 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 33.9 | |

| Record name | 1-Aminopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

107-10-8 | |

| Record name | PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1392 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I76F18D635 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Propylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-117.4 °F (USCG, 1999), -83 °C | |

| Record name | PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1392 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Propylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to n-Propylamine: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of n-propylamine (C₃H₉N), a versatile primary amine with significant applications across the pharmaceutical, agricultural, and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, reactivity, and safe handling protocols.

Core Identity and Physicochemical Properties

n-Propylamine, also known as propan-1-amine, is a colorless, volatile liquid characterized by a pungent, ammonia-like odor.[1][2] Its chemical structure consists of a propyl group attached to an amino group (-NH₂). The Chemical Abstracts Service (CAS) has assigned the number 107-10-8 to n-propylamine.[1][2][3]

As a primary aliphatic amine, its chemistry is dominated by the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity.[1] It is miscible with water, alcohol, and ether, a property attributed to its ability to form hydrogen bonds.[1]

Table 1: Key Physicochemical Properties of n-Propylamine

| Property | Value | Source(s) |

| CAS Number | 107-10-8 | [1][2][3] |

| Molecular Formula | C₃H₉N | [1][2] |

| Molar Mass | 59.11 g/mol | [1][2] |

| Appearance | Colorless volatile liquid | [2] |

| Odor | Strong, ammonia-like | [1][2] |

| Boiling Point | 48 °C | [4] |

| Melting Point | -83 °C | [2][4] |

| Density | 0.719 g/mL at 25 °C | [2][4] |

| Flash Point | -35 °F (-37 °C) | |

| Water Solubility | Miscible | [1][2] |

| pKa | 10.6 (at 20 °C) | |

| Base Dissociation Constant (Kb) | 4.7 × 10⁻⁴ | [2] |

Synthesis Methodologies

The industrial production of n-propylamine is primarily achieved through the reaction of n-propanol with ammonia. This process is typically conducted at elevated temperatures (110-190°C) and pressures (0.8-1.8 MPa) over a metal catalyst.[5]

Common Catalytic Systems:

-

Nickel-Copper-Alumina (Ni-Cu-Al₂O₃): This catalyst facilitates the initial dehydrogenation of n-propanol to propionaldehyde. The aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated to yield n-propylamine.[4] Byproducts such as di-n-propylamine and tri-n-propylamine can also be formed.[4]

-

Metallic Silver or Raney Nickel: These can also be used as catalysts for the reaction between propanol, ammonia, and hydrogen.

-

Lewis Acid Catalysts: An alternative route involves reacting 1-propanol with ammonium chloride at high temperature and pressure using a Lewis acid catalyst like ferric chloride.[2]

The causality behind using a catalyst is to lower the activation energy for both the dehydrogenation and subsequent hydrogenation steps, allowing the reaction to proceed at a feasible rate under manageable industrial conditions. The control of reaction parameters such as temperature, pressure, and the molar ratio of reactants (propanol:ammonia:hydrogen) is critical to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amines.[5]

Caption: Industrial synthesis of n-propylamine from n-propanol and ammonia.

Chemical Reactivity and Core Applications

The utility of n-propylamine stems from the reactivity of its primary amino group. It acts as a versatile building block in organic synthesis.[1]

Key Reactions

-

Basicity: As a weak base, n-propylamine readily reacts with acids to form propylammonium salts. Its pKa of 10.6 indicates it is a stronger base than ammonia.

-

Nucleophilic Substitution: The lone pair on the nitrogen atom makes it a potent nucleophile, readily participating in alkylation and acylation reactions to form secondary/tertiary amines and amides, respectively.

-

Reaction with Nitrous Acid: A characteristic reaction of primary amines, n-propylamine reacts with nitrous acid (HNO₂) to form propan-1-ol, liberating nitrogen gas.[6][7] This reaction is often used to distinguish primary amines from secondary and tertiary amines.[6]

-

Formation of Imines: It undergoes condensation reactions with aldehydes and ketones to form imines (Schiff bases), which are important intermediates in various synthetic pathways.

Caption: Key reaction pathways of n-propylamine in organic synthesis.

Applications in Research and Industry

n-Propylamine is a crucial intermediate in the synthesis of a wide array of commercial products.

-

Pharmaceuticals: It serves as a foundational building block for various active pharmaceutical ingredients (APIs).[1][8][9][10] Its derivatives are found in local anesthetics, antihistamines, and anticonvulsants.[9][11] The hydrochloride salt of n-propylamine (CAS 556-53-6) is a particularly important pharmaceutical intermediate.[8]

-

Agrochemicals: The agricultural industry utilizes n-propylamine in the manufacturing of pesticides and herbicides, such as the fungicide Profluralin.[9]

-

Corrosion Inhibitors: It is used as a corrosion inhibitor for metals, particularly in petroleum additives and boiler water treatment.[9]

-

Chemical Synthesis: It is employed as a reagent and solvent in organic synthesis and as an intermediate for rubber chemicals, dyestuffs, and textile and leather finishing resins.[4][9]

-

Nanomaterials: In materials science, propylamine groups have been used in the synthesis and functionalization of nanoparticles for applications like drug delivery.[10][11]

Analytical Characterization Protocols

Accurate identification and quantification of n-propylamine are essential for quality control and research. Standard analytical techniques include spectroscopy and chromatography.

-

Infrared (IR) Spectroscopy: The IR spectrum of n-propylamine exhibits characteristic absorption bands. The 'twin peaks' between 3500 and 3300 cm⁻¹ are indicative of N-H bond stretching in a primary amine.[12] N-H deformation vibrations appear around 1650-1580 cm⁻¹, and C-N stretching is observed in the 1220-1020 cm⁻¹ region.[12] The region from ~1500 to 400 cm⁻¹ serves as a unique "fingerprint" for the molecule.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used for structural elucidation. The ¹H NMR spectrum provides information on the different proton environments in the propyl chain and the amino group.[13]

-

Gas Chromatography (GC): GC is a common method for separating and quantifying n-propylamine in mixtures, often coupled with a mass spectrometer (GC-MS) for definitive identification or a flame ionization detector (FID).[14] Ion chromatography is also a validated method for determining its concentration in workplace air.[15][16]

Table 2: Summary of Spectroscopic Data for n-Propylamine

| Technique | Key Features | Wavenumber/Shift | Source(s) |

| IR Spectroscopy | N-H Stretch (primary amine) | ~3500-3300 cm⁻¹ (twin peaks) | [12] |

| N-H Bend | ~1650-1580 cm⁻¹ | [12] | |

| C-N Stretch | ~1220-1020 cm⁻¹ | [12] | |

| ¹³C NMR | C1 (attached to N) | ~49 ppm | [17] |

| Mass Spectrometry | Molecular Ion (M+) | m/z 59 | [18] |

Safety, Handling, and Storage

n-Propylamine is a hazardous substance that requires strict safety protocols. It is highly flammable, corrosive, and toxic.[19][20][21]

Health Hazards

-

Inhalation: The vapor is a severe respiratory tract irritant and can cause coughing, sore throat, shortness of breath, and potentially fatal lung edema.[19][21] A harmful concentration of vapor can be reached very quickly at room temperature.[21]

-

Skin Contact: The substance can be absorbed through the skin and is highly corrosive, causing redness, pain, burns, and blisters.[19][21]

-

Eye Contact: Causes severe eye irritation, pain, and can lead to blurred vision or permanent damage.[19][21]

-

Ingestion: Corrosive on ingestion, causing a burning sensation in the mouth and throat.[19][21]

Fire and Explosion Hazards

n-Propylamine is a highly flammable liquid with a low flash point.[4][19][21] Its vapors are heavier than air and can travel along the ground to a distant ignition source, causing a flashback.[1][19] Vapor/air mixtures are explosive.[19][21]

Firefighting: Use powder, alcohol-resistant foam, or carbon dioxide. Water spray can be used to cool containers.[19][21]

Recommended Handling and Storage Protocol

Adherence to a strict protocol is mandatory when working with n-propylamine.

Step-by-Step Handling Protocol:

-

Engineering Controls: Always handle n-propylamine inside a certified chemical fume hood to avoid inhalation of vapors.[20] Ensure the workspace is well-ventilated and equipped with explosion-proof electrical equipment.[19][22]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and a face shield or safety goggles in combination with respiratory protection.[19][21]

-

Preventing Ignition: Keep away from all sources of ignition, including open flames, sparks, and hot surfaces.[20][22] Use non-sparking tools and take precautionary measures against static discharge.[20][22]

-

Transfer and Dispensing: Use a closed system for transferring the liquid. Do not use compressed air for filling or discharging containers.[19][21]

-

Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. Have appropriate spill containment materials (e.g., sand, inert absorbent) readily available.[19]

Storage:

-

Store in a cool, dry, well-ventilated, fireproof area.[4][19][21]

-

Keep containers tightly sealed to prevent exposure to air and moisture.[20][23]

-

Store separately from incompatible materials such as strong acids, oxidizing agents, and halogenated hydrocarbons.[4][19]

Caption: A self-validating workflow for the safe handling of n-propylamine.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Propylamine - Wikipedia [en.wikipedia.org]

- 3. n-Propylamine | CAS 107-10-8 | LGC Standards [lgcstandards.com]

- 4. chembk.com [chembk.com]

- 5. CN1785514A - Catalyst for preparing n-propylamine, its preparation method and application - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. n- propylamine reacts with `NHO_(2)` to give [allen.in]

- 8. nbinno.com [nbinno.com]

- 9. innospk.com [innospk.com]

- 10. Unimolecular Decomposition Reactions of Propylamine and Protonated Propylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Propylamine(107-10-8) 1H NMR spectrum [chemicalbook.com]

- 14. N-Nitrosodipropylamine | C6H14N2O | CID 12130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. baua.de [baua.de]

- 16. researchgate.net [researchgate.net]

- 17. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Propylamine [webbook.nist.gov]

- 19. n-PROPYLAMINE [training.itcilo.org]

- 20. sigmaaldrich.cn [sigmaaldrich.cn]

- 21. ICSC 0941 - PROPYLAMINE [inchem.org]

- 22. lobachemie.com [lobachemie.com]

- 23. cdhfinechemical.com [cdhfinechemical.com]

Propylamine: A Comprehensive Technical Guide to Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Propylamine, also known as n-propylamine or 1-aminopropane, is a versatile primary amine utilized in the synthesis of a wide array of chemical intermediates, pharmaceuticals, and other specialized compounds. However, its utility is matched by a significant hazard profile that demands a thorough understanding and meticulous implementation of safety protocols. This guide provides an in-depth, technically-grounded framework for the safe handling of propylamine, moving beyond mere procedural lists to elucidate the scientific rationale behind each precaution.

The Intrinsic Hazards of Propylamine: A Multi-faceted Risk Profile

Propylamine presents a triad of primary hazards: high flammability, corrosivity, and toxicity.[1][2][3][4] Understanding these inherent properties is fundamental to appreciating the necessity of the stringent handling precautions that follow.

-

Extreme Flammability: Propylamine is a highly flammable liquid and vapor, with a very low flash point.[1][3][5] This means that it can ignite at ambient temperatures when exposed to an ignition source. Its vapors are also heavier than air and can travel a considerable distance to an ignition source and flash back.[2][6][7][8]

-

Corrosivity and Tissue Damage: As a primary amine, propylamine is alkaline and corrosive.[2][9] Direct contact can cause severe burns to the skin and eyes, with the potential for permanent eye damage.[1][2][6] Inhalation of vapors can lead to severe irritation and burns of the respiratory tract.[1][2][6]

-

Toxicity: Propylamine is harmful if swallowed, inhaled, or absorbed through the skin.[1][4][10] Acute exposure can lead to symptoms such as coughing, shortness of breath, and potentially a life-threatening build-up of fluid in the lungs (pulmonary edema).[2] Some individuals may also develop a skin allergy to propylamine.[1][2]

Key Physicochemical and Toxicological Data

| Property | Value | Source |

| Flash Point | -37 °C (-35 °F) | [1][3] |

| Autoignition Temperature | 320 °C (608 °F) | [5] |

| Explosive Limits in Air | 2.0% - 10.4% by volume | [3][4][5] |

| Oral LD50 (Rat) | 370 mg/kg | [1][4] |

| Dermal LD50 (Rabbit) | 400 mg/kg | [1] |

| Inhalation LC50 (Rat) | 2310 ppm/4H | [1] |

The Hierarchy of Controls: A Proactive Approach to Safety

Effective management of the risks associated with propylamine hinges on the implementation of a multi-layered safety strategy known as the hierarchy of controls. This approach prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE).

Caption: PPE selection is dictated by the specific routes of exposure.

Detailed Experimental Protocols

Safe Handling and Dispensing of Propylamine

-

Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Grounding: Securely ground and bond the source container and the receiving vessel.

-

Dispensing: Use only non-sparking tools for opening and closing containers. [1][2][10]Dispense the required amount of propylamine slowly and carefully to minimize splashing and vapor generation.

-

Closure: Tightly seal both the source and receiving containers immediately after dispensing.

-

Cleanup: Wipe down any minor drips or spills within the fume hood using an appropriate absorbent material.

-

Post-Handling: Wash hands and forearms thoroughly after handling. [10]

Storage and Incompatibility

Propylamine should be stored in a cool, dry, well-ventilated, and fireproof area away from sources of ignition. [1][6][10]It is incompatible with:

-

Strong oxidizing agents: Can cause a violent reaction, leading to fire and explosion. [1][9]* Acids and acid chlorides: Reacts violently. [1][9]* Copper, aluminum, and their alloys: Propylamine can attack these metals. [6][9]

Accidental Release and Spill Cleanup

For an incidental spill (typically less than 0.5 gallons) that can be safely managed by trained personnel:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area. [2]2. Ventilate: Ensure the area is well-ventilated.

-

Assess the Spill: Review the Safety Data Sheet for specific guidance.

-

Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

-

Contain the Spill: Use an absorbent, inert material such as vermiculite, sand, or dry lime to dike and cover the spill. [1][2]Do not use combustible materials like paper towels.

-

Neutralize (if applicable): For small spills, cautious neutralization with a weak acid may be considered, but only by trained personnel.

-

Collect and Dispose: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. [2][3]8. Decontaminate: Clean the spill area with soap and water, collecting the rinse water for disposal as hazardous waste if necessary. [2]9. Report: Report the incident to the appropriate safety personnel.

For large spills, evacuate the area immediately and contact emergency responders. [2]

Emergency Procedures: A Step-by-Step Response

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. [1][2]Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. [1]Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. [1]If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. [1][6]If the victim is conscious, rinse their mouth with water and have them drink a cupful of water. [1]Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire Fighting

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray. [2][4][10]Water may be ineffective in extinguishing the fire but can be used to cool fire-exposed containers. [2]* Hazards: Vapors are heavier than air and may travel to an ignition source and flash back. [2]Containers may explode when heated. [2]Combustion produces toxic gases, including nitrogen oxides. [2][3]* Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA). [10][11]

Waste Disposal

Propylamine and any materials contaminated with it are considered hazardous waste. [2][9]Disposal must be carried out in accordance with all applicable local, state, and federal regulations. [9]Contact your institution's environmental health and safety department for specific disposal procedures.

Conclusion

The safe handling of propylamine is a non-negotiable aspect of its use in research and development. By integrating a deep understanding of its intrinsic hazards with a systematic application of the hierarchy of controls, from robust engineering solutions to meticulous personal practices, professionals can mitigate the risks and harness the chemical's utility responsibly. This guide serves as a foundational resource, but it is imperative to always consult the most current Safety Data Sheet and your institution's specific safety protocols before commencing any work with propylamine.

References

-

Material Safety Data Sheet - Propylamine. Cole-Parmer. [Link]

-

Material Safety Data Sheet - 3-(Di-N-Butylamino)-Propylamine, 99%. Cole-Parmer. [Link]

-

HAZARD SUMMARY: PROPYLAMINE. New Jersey Department of Health. [Link]

-

n-PROPYLAMINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]

-

Propylamine | C3H9N. PubChem - NIH. [Link]

-

n-PROPYLAMINE. International Chemical Safety Cards. [Link]

-

ICSC 0941 - PROPYLAMINE. Inchem.org. [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. nj.gov [nj.gov]

- 3. PROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. n-PROPYLAMINE [training.itcilo.org]

- 7. ICSC 0941 - PROPYLAMINE [inchem.org]

- 8. ICSC 0941 - PROPYLAMINE [chemicalsafety.ilo.org]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. lobachemie.com [lobachemie.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Basicity of Propylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fundamental Role of Amine Basicity

In the landscape of organic chemistry and drug development, the basicity of amines is a cornerstone property influencing a molecule's reactivity, solubility, and physiological interactions. Propylamine (CH₃(CH₂)₂NH₂), a simple primary alkylamine, serves as an excellent model for understanding the fundamental principles governing amine basicity. This guide provides a comprehensive exploration of the factors that dictate the basicity of propylamine, offering both theoretical insights and practical methodologies for its characterization. Understanding these principles is critical for applications ranging from synthetic route optimization to the design of novel therapeutics with desired pharmacokinetic profiles.

The basicity of an amine is fundamentally attributed to the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺), thereby acting as a Brønsted-Lowry base.[1] The ease with which this protonation occurs determines the strength of the base. This guide will delve into the electronic and structural factors that modulate the availability of this lone pair in propylamine, comparing its basicity to related compounds and providing a framework for predicting the behavior of more complex amine-containing molecules.

The Inductive Effect: An Electron-Donating Push

The primary reason for propylamine's enhanced basicity compared to ammonia (NH₃) is the positive inductive effect (+I) of the propyl group.[1][2][3] Alkyl groups, such as the propyl group, are electron-donating.[2][4][5] They effectively "push" electron density towards the more electronegative nitrogen atom.[4][5] This increased electron density on the nitrogen makes the lone pair more available and attractive to a proton, thus increasing the amine's basicity.[1][2][4]

Caption: Inductive effect of the propyl group in propylamine.

Comparative Basicity: Propylamine in Context

To fully appreciate the basicity of propylamine, it is instructive to compare it with ammonia and other alkylamines. The strength of a base is quantitatively expressed by its pKa value, which is the pKa of its conjugate acid. A higher pKa value indicates a stronger base.[4][7]

| Compound | Formula | pKa of Conjugate Acid |

| Ammonia | NH₃ | 9.26 |

| Methylamine | CH₃NH₂ | 10.64 |

| Ethylamine | CH₃CH₂NH₂ | 10.75 |

| Propylamine | CH₃(CH₂)₂NH₂ | 10.71 |

Data sourced from multiple references.[7][8][9][10]

The Role of Solvation and Steric Effects

The conjugate acid of a primary amine, like propan-1-aminium, has three hydrogen atoms that can participate in hydrogen bonding with water molecules. This solvation stabilizes the cation, shifting the equilibrium towards the protonated form and thus increasing the basicity of the amine.[2][11]

While the propyl group is larger than the methyl and ethyl groups, it does not introduce significant steric hindrance to the approach of a proton to the nitrogen's lone pair in a primary amine.[9] However, as the alkyl groups become bulkier or in the case of secondary and tertiary amines, steric hindrance can impede solvation and the accessibility of the lone pair, leading to a decrease in basicity.[11][14][15]

Caption: Solvation of the propan-1-aminium ion via hydrogen bonding.

Experimental Determination of pKa: A Practical Protocol

The pKa of an amine is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. A standard and reliable method for determining the pKa of propylamine is through potentiometric titration.

Protocol: Potentiometric Titration of Propylamine

Objective: To determine the pKa of propylamine by titrating a solution of propylamine with a standardized solution of a strong acid (e.g., HCl) and monitoring the pH change.

Materials:

-

Propylamine

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized water

-

pH meter with a glass electrode, calibrated with standard buffer solutions (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Propylamine Solution: Accurately prepare a 0.05 M solution of propylamine in deionized water. For example, dilute a calculated volume of concentrated propylamine to a final volume of 50 mL in a volumetric flask.

-

Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

-

Titration Setup:

-

Pipette 25.0 mL of the 0.05 M propylamine solution into a 100 mL beaker.

-

Add a magnetic stir bar and place the beaker on a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

-

Fill the burette with the standardized 0.1 M HCl solution and record the initial volume.

-

-

Titration:

-

Begin stirring the propylamine solution at a moderate speed.

-

Add the HCl titrant in small increments (e.g., 0.5 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.

-

As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the equivalence point.

-

Continue the titration until the pH has dropped significantly and leveled off.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). This will generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be found by plotting the first derivative (ΔpH/ΔV) against the average volume.

-

The half-equivalence point is the volume of HCl added that is exactly half of the volume at the equivalence point.

-

The pKa of propylamine is equal to the pH at the half-equivalence point.

-

Self-Validation: The accuracy of this protocol is ensured by the initial calibration of the pH meter with certified standard buffers.[16] Additionally, the use of a standardized strong acid solution ensures the molarity of the titrant is accurately known. Repeating the titration multiple times and averaging the results will enhance the reliability of the determined pKa value.

Conclusion

The basicity of propylamine is a result of a delicate interplay between the electron-donating inductive effect of the propyl group, which increases the electron density on the nitrogen, and the stabilizing effect of solvation on its conjugate acid.[7][12] While the inductive effect is the dominant factor in enhancing its basicity compared to ammonia, solvation effects are crucial for understanding its behavior in aqueous environments, which is of paramount importance in biological systems and pharmaceutical formulations. The experimental determination of its pKa through potentiometric titration provides a robust method for quantifying this fundamental chemical property. A thorough understanding of these principles is indispensable for scientists and researchers in the field of drug development, as it enables the rational design and optimization of amine-containing molecules with tailored physicochemical and biological properties.

References

-

Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]

-

A Level Chemistry. (2025, January 3). Amine Basicity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Propylamine. PubChem. Retrieved from [Link]

-

ChemBK. (n.d.). 1-Propylamine. Retrieved from [Link]

-

Filo. (2025, October 6). Describe factors that determine the basicity of amine according to Solomon. Retrieved from [Link]

-

Quora. (2015, September 25). How does inductive effect affect aliphatic amines? Retrieved from [Link]

-

Physics Forums. (2008, March 25). Is Propylamine More Basic Than Phenylamine? Retrieved from [Link]

-

Aue, D. H., Webb, H. M., & Bowers, M. T. (1976). A thermodynamic analysis of solvation effects on the basicities of alkylamines. An electrostatic analysis of substituent effects. Journal of the American Chemical Society, 98(2), 311–317. [Link]

-

JoVE. (2023, April 30). Basicity of Aliphatic Amines. Retrieved from [Link]

-

MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

-

National Council of Educational Research and Training. (n.d.). Amines. Retrieved from [Link]

-

Sarthaks eConnect. (2021, October 13). Write the order of basicity of aliphatic alkylamine in gaseous phase. Retrieved from [Link]

-

askIITians. (2025, March 8). Basic strength of different alkyl amines depends upon. Retrieved from [Link]

-

Sathee Forum. (2025, October 14). Describe the effect of alkyl group and solvation on the basic strength of amines? Retrieved from [Link]

-

ResearchGate. (2025, August 5). The prediction of gas-phase and aqueous basicities for alkyl amines. Retrieved from [Link]

-

Arnett, E. M., Jones, F. M., Taagepera, M., Henderson, W. G., Beauchamp, J. L., Holtz, D., & Taft, R. W. (1972). Quantitative Relative Gas-Phase Basicities of Alkylamines. Correlation with Solution Basicity. Journal of the American Chemical Society, 94(13), 4724–4726. [Link]

-

Miranda, M. A., & Galindo, F. (2002). Inductive vs Solvation Effects in Primary Alkyl Amines: Determination of the Standard Potentials. Journal of the American Chemical Society, 124(49), 14716–14721. [Link]

- Rayer, A. V., Henni, A., & Tontiwachwuthikul, P. (2014). Detailed procedure for calculating pKa. International Journal of Greenhouse Gas Control, 21, 149-157.

-

Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, February 1). Which base is stronger methylamine or propylamine? Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, August 8). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

-

Quora. (2023, February 15). What is the basicity order of ethyl amine methyl amine and propyl amine? Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Basicity of Amines. Retrieved from [Link]

-

Quora. (2019, April 2). What is the order of the basicity of methylamines, ethylamines, and propylamines? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tripropylamine. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Propylamine. Retrieved from [Link]

-

Reddit. (2021, February 7). steric hinderance and basicity. r/Mcat. Retrieved from [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. Describe factors that determine the basicity of amine according to Solomo.. [askfilo.com]

- 3. physicsforums.com [physicsforums.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 7. Video: Basicity of Aliphatic Amines [jove.com]

- 8. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Propylamine - Wikipedia [en.wikipedia.org]

- 11. Basic strength of different alkyl amines depends upon:A. + I effectB. - askIITians [askiitians.com]

- 12. Describe the effect of alkyl group and solvation on the basic strength of amines ? | Sathee Forum [forum.prutor.ai]

- 13. sarthaks.com [sarthaks.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. reddit.com [reddit.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Natural Occurrence of Propylamine in Biological Systems

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propylamine (C₃H₉N), a primary aliphatic amine, is a naturally occurring compound found across diverse biological systems, including plants, animals, and microorganisms. While its presence is widespread, its specific physiological roles and metabolic pathways are areas of active investigation. This guide provides a comprehensive overview of the current understanding of propylamine's biosynthesis, its distribution in nature, and its relevance in pharmacology and toxicology. We delve into the technical methodologies required for its accurate detection and quantification in complex biological matrices, offering field-proven insights for researchers. This document serves as a foundational resource for professionals in drug development and life sciences seeking to understand the significance of this ubiquitous biomolecule.

Introduction to Propylamine

Propylamine, also known as n-propylamine or propan-1-amine, is a colorless, volatile liquid with an ammonia-like odor.[1] It is highly soluble in water due to its ability to form hydrogen bonds, a property that facilitates its distribution in aqueous biological environments.[2][3] Structurally, it consists of a propyl group attached to an amino group, making it a simple yet reactive building block in organic chemistry and biochemistry.[3] Its presence has been confirmed in various plants like tobacco, bell peppers, and grapes, as well as being a product of animal waste decomposition.[1][4] In the context of drug development, the propylamine moiety is a key structural component in various pharmaceuticals, including antihistamines and local anesthetics, highlighting its biomedical importance.[5][6][7]

Biosynthesis and Metabolism of Propylamine

The biosynthesis and metabolism of propylamine are intrinsically linked to the broader pathways of amino acid and polyamine metabolism. While a single, universal pathway for its de novo synthesis is not fully elucidated across all organisms, evidence points to several key metabolic routes.

Biosynthesis via Decarboxylation and Transamination

One plausible route for propylamine formation is through the enzymatic decarboxylation of amino acids. For instance, microorganisms can produce a variety of short-chain primary amines from amino acid precursors using promiscuous decarboxylase enzymes.[8] Although a direct precursor for propylamine is not explicitly detailed, this pathway represents a likely mechanism in microbial systems.

Another potential pathway involves the transamination of propanal, a product of lipid peroxidation or amino acid catabolism. Aminotransferase enzymes could catalyze the transfer of an amino group to propanal, yielding propylamine.

Metabolism and Degradation

In biological systems, propylamine can be catabolized through several enzymatic reactions. In microorganisms such as Mycobacterium convolutum, propylamine serves as a source of carbon and nitrogen.[9] It is deaminated by an amine dehydrogenase to propionaldehyde, which is then oxidized to propionate.[9] Propionate can subsequently enter central metabolism via the methylmalonyl-CoA pathway.[9]

In mammals, the metabolism of propylamine-containing xenobiotics is often handled by cytochrome P450 (CYP450) and flavin-containing monooxygenase (FMO) enzyme systems.[10][11] These enzymes can catalyze N-dealkylation or N-oxidation reactions.[10][12] For instance, the metabolism of N-propylamphetamine in rat liver homogenates yields several oxidized products, demonstrating the capacity of these enzyme systems to modify the propylamine structure.[12]

The following diagram illustrates a generalized metabolic pathway for propylamine, primarily based on microbial degradation pathways.

Sources

- 1. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. CAS 107-10-8: Propylamine | CymitQuimica [cymitquimica.com]

- 4. hmdb.ca [hmdb.ca]

- 5. Page loading... [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism of n-propylamine, isopropylamine, and 1,3-propane diamine by Mycobacterium convolutum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro metabolism of 1-phenyl-2-(n-propylamino) propane (N-propylamphetamine) by rat liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Catalytic Synthesis of Propylamine from Propanol: Mechanisms, Protocols, and Industrial Considerations

Abstract

Propylamine is a foundational chemical intermediate, critical for the synthesis of a wide array of products in the pharmaceutical, agrochemical, and materials science sectors.[1] The conversion of propanol, an abundant and cost-effective feedstock, to propylamine represents a key industrial transformation.[2] This technical guide provides an in-depth exploration of the primary synthetic route for this conversion: catalytic reductive amination. We will dissect the underlying "hydrogen-borrowing" mechanism, evaluate various heterogeneous catalytic systems, present a detailed experimental protocol, and discuss essential considerations for product purification, analysis, and operational safety. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of this vital chemical synthesis.

Foundational Principles: The Reductive Amination Pathway

The most efficient and widely adopted method for synthesizing propylamine from propanol is reductive amination, also known as dehydroamination.[2][3] This process is superior to direct condensation amination, which often requires harsh temperatures that can lead to poor selectivity and degradation of the alcohol.[2] The reductive amination pathway is a sophisticated, multi-step catalytic cycle often described as a "hydrogen-borrowing" or "hydrogen-transfer" mechanism.[2][4]

The Core Mechanism

The reaction elegantly proceeds through three distinct, sequential steps on the surface of a heterogeneous catalyst, without the need for stoichiometric external reducing agents in some systems.[2][5]

-

Dehydrogenation: The process initiates with the catalyst abstracting hydrogen from 1-propanol to form the corresponding aldehyde, propanal. This is often the rate-limiting step of the overall reaction.[2][3][4]

-

Condensation & Imidization: The newly formed, highly reactive propanal condenses with ammonia (NH₃) in a nucleophilic attack, subsequently dehydrating to form an intermediate imine (propanimine).[2][6]

-

Hydrogenation: The "borrowed" hydrogen, temporarily held by the catalyst, is then used to reduce the imine intermediate, yielding the final product, propylamine.[2][4][6]

This catalytic cycle is highly efficient as it recycles the hydrogen in situ, making the process atom-economical.

Caption: The three-step hydrogen-borrowing mechanism for reductive amination.

The Heart of the Process: Heterogeneous Catalysis

The choice of catalyst is the most critical factor influencing the reaction's efficiency, selectivity, and economic viability. Heterogeneous catalysts are overwhelmingly preferred in industrial settings due to their ease of separation from the product stream and potential for regeneration and reuse.[2][4]

Nickel-Based Catalysts

Nickel catalysts are the workhorses for this transformation, offering a compelling balance of high activity and lower cost compared to noble metals.[3][6]

-

Raney® Nickel: This sponge-like, high-surface-area nickel catalyst, derived from a nickel-aluminum alloy, is highly active for hydrogenations and has been historically significant in amination processes.[7][8][9]

-

Supported Nickel Catalysts: Dispersing nickel nanoparticles on high-surface-area supports significantly enhances performance and stability. The nature of the support is not merely passive; it actively participates in the reaction. For instance, supports with basic sites, like hydroxyapatite (HAP) or magnesia (MgO), can facilitate the initial alcohol dehydrogenation step, boosting the overall reaction rate.[3] Acidic supports like γ-Al₂O₃ can also promote the reaction by facilitating hydrogen transfer.[3][5] A Ni/HAP catalyst has demonstrated superior activity and selectivity to propylamine compared to Ni/SiO₂.[3]

Other Metal Catalysts

While nickel is prevalent, other transition metals also effectively catalyze this reaction.

-

Copper (Cu): Often used in combination with other metals like nickel, copper catalysts are effective for amination.[1][10]

-

Cobalt (Co): Supported cobalt catalysts, such as Co/γ-Al₂O₃, have shown high activity and long-term stability for the amination of alcohols.[11][12]

-

Noble Metals (Ru, Ir, Pd): Ruthenium and Iridium complexes are highly efficient, particularly in homogeneous catalysis, but their cost and difficulty in separation are significant drawbacks for large-scale production.[2] Palladium on a cerium oxide support has also been described for direct amination.[13]

Comparative Performance Data

The selection of a catalyst and reaction conditions directly impacts conversion and selectivity. It is crucial to minimize the formation of byproducts, primarily di-n-propylamine and tri-n-propylamine.

| Catalyst System | Support | Temp. (°C) | Pressure (MPa) | Propanol Conv. (%) | Propylamine Select. (%) | Reference |

| Ni/HAP | Hydroxyapatite | 150 | - | 10.8 | 92 | [3] |

| Ni/SiO₂ | Silica | 150 | - | 6.4 | < 92 | [3] |

| Ni/MgO | Magnesia | 150 | - | 3.3 | < 92 | [3] |

| Cu-Ni-Zn-Mg | Al₂O₃ | 200-260 | 0.5-2.0 | ~70 | ~95 | [10] |

| Ni-Cu-Wo | Al₂O₃ | 150 | 1.4 | 99 | 90.4 (for Dipropylamine) | [1] |

| Co/γ-Al₂O₃ | γ-Al₂O₃ | 170 | Atmospheric | ~80 (Isopropanol) | ~65 (Isopropylamine) | [12] |

Note: Selectivity can be tuned. The patent[1] was optimizing for di-n-propylamine, but conditions can be adjusted (e.g., higher ammonia ratio) to favor the primary amine.

Experimental Protocol: Synthesis via a Fixed-Bed Reactor

This protocol describes a continuous-flow process, which is common in industrial production for its efficiency and consistency.[11][14]

Materials and Equipment

-

Reactants: 1-Propanol (≥99.5%), Anhydrous Ammonia (≥99.9%), Hydrogen (≥99.9%).

-

Catalyst: 5-10 wt% Ni on γ-Al₂O₃ support, pelletized.

-

Equipment: High-pressure stainless-steel fixed-bed reactor, mass flow controllers for gases, HPLC pump for liquid feed, preheater/vaporizer, back-pressure regulator, condenser, gas-liquid separator, product collection vessel.

Catalyst Activation (Pre-reduction)

-

Load the reactor with the required amount of Ni/γ-Al₂O₃ catalyst.

-

Purge the system with an inert gas (e.g., Nitrogen) to remove air.

-

Initiate a flow of hydrogen gas through the catalyst bed.

-

Slowly ramp the reactor temperature to 260-360°C and hold for 8-12 hours to ensure complete reduction of nickel oxides to active metallic nickel.[1]

-

Cool the reactor to the desired reaction temperature under a hydrogen atmosphere.

Reaction Execution

-

Set the reactor temperature to 130-170°C and the pressure to 1.0-1.5 MPa using the back-pressure regulator.[1]

-

Introduce the reactant streams into the preheater to ensure complete vaporization before they enter the reactor.

-

1-Propanol: Fed via HPLC pump.

-

Ammonia & Hydrogen: Fed via mass flow controllers.

-

-